2-[2-(4-Methylphenoxy)phenyl]acetic acid
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Overview
Description
2-[2-(4-Methylphenoxy)phenyl]acetic acid is an organic compound belonging to the class of phenoxyacetic acids This compound is characterized by the presence of a phenylacetic acid moiety substituted with a 4-methylphenoxy group
Mechanism of Action
Target of Action
It is known that similar compounds, such as phenoxy herbicides, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .
Mode of Action
When these types of compounds are applied to plants, they induce rapid, uncontrolled growth .
Biochemical Pathways
Related compounds, such as phenoxy herbicides, are known to affect the auxin pathway, leading to uncontrolled growth in plants .
Result of Action
Based on the mode of action of related compounds, it can be inferred that it may cause rapid, uncontrolled growth in plants .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-Methylphenoxy)phenyl]acetic acid typically involves the reaction of 4-methylphenol with 2-bromophenylacetic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion generated from 4-methylphenol attacks the brominated aromatic ring, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the aromatic ring or the carboxylic acid group, resulting in the formation of alcohols or alkanes.
Substitution: The phenylacetic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of 4-methylphenoxybenzoic acid.
Reduction: Formation of 2-[2-(4-methylphenoxy)phenyl]ethanol.
Substitution: Formation of various substituted phenylacetic acids depending on the electrophile used.
Scientific Research Applications
2-[2-(4-Methylphenoxy)phenyl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a plant growth regulator due to its structural similarity to auxins.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
- 2-Methoxyphenylacetic acid
- 4-Methylphenylacetic acid
- 2-(4-Chloro-2-methylphenoxy)acetic acid
Comparison: 2-[2-(4-Methylphenoxy)phenyl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-methoxyphenylacetic acid, it has a higher molecular weight and different reactivity due to the presence of the methyl group. Compared to 4-methylphenylacetic acid, it has an additional phenoxy group, which enhances its potential as a herbicide and plant growth regulator.
Properties
IUPAC Name |
2-[2-(4-methylphenoxy)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-6-8-13(9-7-11)18-14-5-3-2-4-12(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXSLIGGHLBIFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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